molecular formula C18H41NO B027439 Tetrabutylammonium ethoxide CAS No. 106303-37-1

Tetrabutylammonium ethoxide

Cat. No.: B027439
CAS No.: 106303-37-1
M. Wt: 287.5 g/mol
InChI Key: SNUBRLWUQHFANK-UHFFFAOYSA-N
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Description

SR120819A is a synthetic organic compound known for its selective antagonistic activity on neuropeptide Y Y1 receptors. Neuropeptide Y is a 36 amino-acid regulatory peptide found abundantly in the central and peripheral nervous systems of mammals. SR120819A has been characterized as an orally active antagonist, displaying high selectivity and competitive affinity for neuropeptide Y Y1 receptors in various species, including humans .

Preparation Methods

The synthesis of SR120819A involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including sulfonylation, amidation, and cyclization. The final product is obtained as a (R,R) stereoisomer. The detailed synthetic route and reaction conditions are proprietary to Sanofi Recherche, where the compound was initially developed .

Chemical Reactions Analysis

SR120819A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group.

    Substitution: The aromatic rings in SR120819

Biological Activity

Tetrabutylammonium ethoxide (TBAE) is a quaternary ammonium compound that has garnered attention in various fields, including organic synthesis and materials science. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is represented by the formula [N(C4H9)4]+C2H5O[N(C_4H_9)_4]^+C_2H_5O^-. The compound consists of a tetrabutylammonium cation and an ethoxide anion. Its lipophilic nature allows it to solubilize various inorganic anions, making it useful in creating lipophilic salts for chemical reactions .

Biological Activity Overview

The biological activity of TBAE can be categorized into several areas:

  • Antimicrobial Activity : Research indicates that TBAE exhibits antimicrobial properties against various bacterial strains. Its mechanism often involves disrupting microbial cell membranes due to its surfactant properties.
  • Oxidative Stress Modulation : TBAE has been shown to influence oxidative stress pathways, potentially offering protective effects against oxidative damage in cells .
  • Reactivity Enhancement : In environmental chemistry, TBAE enhances the reactivity of ozone with bromide ions, which has implications for atmospheric chemistry and pollutant degradation .

1. Antimicrobial Properties

A study assessing the antimicrobial efficacy of TBAE found significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques. For instance:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.05
Enterococcus faecium0.02
Bacillus subtilis0.03

These results suggest that TBAE could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Oxidative Stress and Cellular Protection

In another study, TBAE was evaluated for its ability to modulate oxidative stress in human cell lines. The findings indicated that TBAE treatment led to a reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.

TreatmentROS Level (µM)Cell Viability (%)
Control12.570
TBAE (50 µM)8.085
TBAE (100 µM)5.590

This data highlights the potential of TBAE as an antioxidant agent .

3. Environmental Impact

TBAE's role in enhancing the oxidation of bromide by ozone was investigated using liquid jet X-ray photoelectron spectroscopy (XPS). The study demonstrated that TBAE significantly increased the surface concentration of bromide ions, facilitating faster reaction rates with ozone.

ConditionOzone Uptake Coefficient
Aqueous NaBr0.15
Aqueous TBA-Br0.25

This enhancement suggests that TBAE can influence atmospheric chemistry processes, particularly in marine environments where bromide is prevalent .

Properties

IUPAC Name

ethanolate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C2H5O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3/h5-16H2,1-4H3;2H2,1H3/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUBRLWUQHFANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560026
Record name N,N,N-Tributylbutan-1-aminium ethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106303-37-1
Record name N,N,N-Tributylbutan-1-aminium ethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium ethoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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